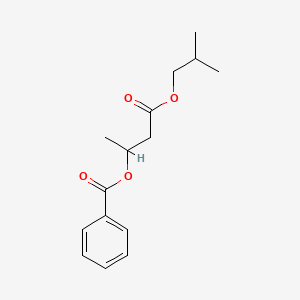
4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a butanone moiety, which is further substituted with a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate typically involves the esterification of benzoic acid with 4-(2-methylpropoxy)-4-oxobutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and 4-(2-methylpropoxy)-4-oxobutanoic acid.
Reduction: 4-(2-Methylpropoxy)-4-hydroxybutan-2-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with biological targets. The 2-methylpropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the 4-oxobutan-2-yl and 2-methylpropoxy groups.
Ethyl benzoate: Similar ester structure with an ethyl group instead of the 4-oxobutan-2-yl group.
Butyl benzoate: Similar ester structure with a butyl group instead of the 4-oxobutan-2-yl group.
Uniqueness
4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate is unique due to the presence of both the 4-oxobutan-2-yl and 2-methylpropoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
869104-76-7 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[4-(2-methylpropoxy)-4-oxobutan-2-yl] benzoate |
InChI |
InChI=1S/C15H20O4/c1-11(2)10-18-14(16)9-12(3)19-15(17)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
BZAXGXBMONKYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















